Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound with the molecular formula C11H18N2O3 and a molecular weight of 226.28 g/mol . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability . This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate or diazaspiro moieties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may yield a diol .
Scientific Research Applications
Chemistry: Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of spirocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic pathways related to glucose metabolism or cellular energy production .
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Lacks the oxo group at the 5-position and is used in similar applications.
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Has a different substitution pattern and is used in the synthesis of different types of inhibitors.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A structurally related compound with different ring size and substitution pattern.
Uniqueness: Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the oxo group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-5-12-8(11)14/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNYYNZLVBXFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-39-3 | |
Record name | tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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